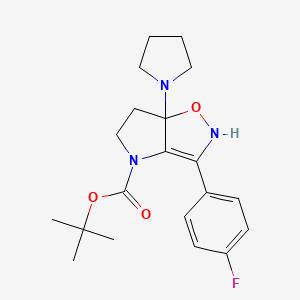

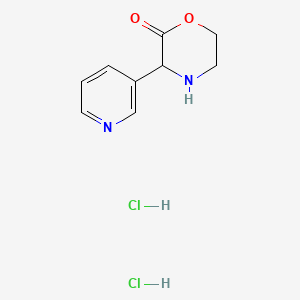

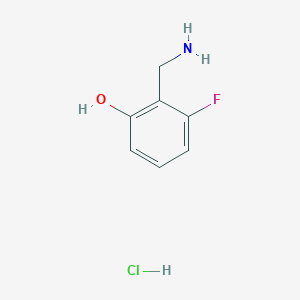

3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester

Übersicht

Beschreibung

The compound is a tert-butyl ester, which is a type of ester. Esters are organic compounds made by replacing the hydrogen of an acid by an alkyl or other organic group . The “tert-butyl” part refers to the tert-butyl group, which is a branched alkyl group with a central carbon atom connected to three methyl groups .

Molecular Structure Analysis

The molecular structure of a similar compound, {4-[3-(4-fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester, has been determined by X-ray diffraction . The compound crystallized in an orthorhombic space group with unit cell parameters a = 10.100(3) Å, b = 18.201(5) Å, c = 10.829(3) Å; α = 90°, β = 111.15(4)°, γ = 90° .Chemical Reactions Analysis

Tert-butyl esters are known to undergo a variety of reactions. They can be deprotected using aqueous phosphoric acid . They can also be converted to other functional groups. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Tert-butyl esters are generally stable under various conditions .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

This compound has structural features that are similar to those found in chalcone analogs, which are known for their antibacterial properties . The presence of the 4-fluorophenyl group could potentially enhance its ability to inhibit bacterial growth by interfering with bacterial protein synthesis.

Antifungal Activity

The structural analogy to chalcone compounds also suggests potential antifungal activity . This application could be particularly useful in developing treatments for fungal infections, where the compound’s ability to disrupt fungal cell membranes or metabolic pathways could be explored.

Antioxidant Properties

Compounds with a phenyl ring, such as this one, often exhibit antioxidant properties . This application is crucial in research focused on combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.

Antitumor and Anticancer Research

The fluorophenyl group in this compound could be investigated for its antitumor and anticancer activities . Research in this field would explore its potential to induce apoptosis in cancer cells or inhibit tumor growth.

Anti-Malarial Potential

Given the compound’s resemblance to other molecules with anti-malarial activity, it could be studied for its efficacy against the malaria parasite . This would involve examining its ability to interfere with the life cycle of Plasmodium species.

Anti-Tuberculosis (Anti-TB) Activity

The compound’s potential for anti-TB activity is another area of interest, given the ongoing need for new treatments against Mycobacterium tuberculosis . Research could focus on its ability to inhibit the synthesis of essential components of the bacterial cell wall.

Organometallic Chemistry and Catalysis

While not directly mentioned in the search results, compounds with similar structures are often used in organometallic chemistry as ligands or catalysts . This compound could be explored for its potential to facilitate various chemical reactions, including cross-coupling reactions.

Pharmaceutical Intermediates

The compound’s complex structure makes it a candidate for use as an intermediate in the synthesis of more complex pharmaceuticals . Its role could be pivotal in multi-step synthetic routes, particularly in the creation of drugs with multiple chiral centers.

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-fluorophenyl)-6a-pyrrolidin-1-yl-5,6-dihydro-2H-pyrrolo[2,3-d][1,2]oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O3/c1-19(2,3)26-18(25)24-13-10-20(23-11-4-5-12-23)17(24)16(22-27-20)14-6-8-15(21)9-7-14/h6-9,22H,4-5,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMLQIGKZBWFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1=C(NO2)C3=CC=C(C=C3)F)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)

![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)

![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)